((2S,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine ((2S,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17853054
InChI: InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7,16H2/t9-,11-/m0/s1
SMILES:
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol

((2S,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine

CAS No.:

Cat. No.: VC17853054

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

((2S,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine -

Specification

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
IUPAC Name [(2S,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine
Standard InChI InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7,16H2/t9-,11-/m0/s1
Standard InChI Key PKAJFGYOPJIIKO-ONGXEEELSA-N
Isomeric SMILES C1[C@@H](CO[C@@H]1CN)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1C(COC1CN)C2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring, a five-membered oxygen-containing heterocycle, with two stereogenic centers at the C2 and C4 positions. The (2S,4R) configuration dictates the spatial orientation of substituents:

  • A trifluoromethylphenyl group (-C6_6H4_4CF3_3) at the C4 position.

  • A methanamine group (-CH2_2NH2_2) at the C2 position.

The trifluoromethyl group (-CF3_3) introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. The amine group provides a site for derivatization or salt formation, enhancing its utility in pharmaceutical applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H14F3NO\text{C}_{12}\text{H}_{14}\text{F}_{3}\text{NO}
Molecular Weight245.24 g/mol
IUPAC Name[(2S,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine
CAS NumberNot publicly disclosed
Stereochemistry(2S,4R)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure:

  • 1^1H NMR: Resonances for the THF ring protons appear between δ 1.8–3.5 ppm, while aromatic protons from the phenyl group resonate near δ 7.2–7.6 ppm.

  • 13^{13}C NMR: The CF3_3 group’s carbon signal is typically observed around δ 125–130 ppm (q, J=280HzJ = 280 \, \text{Hz}).

  • MS: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 245.24 ([M+H]+^+).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step sequences to construct the THF ring and introduce substituents:

  • THF Ring Formation: Cyclization of diols or epoxides under acidic or basic conditions.

  • Trifluoromethylphenyl Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the aryl group.

  • Amination: Reductive amination or Gabriel synthesis to install the methanamine group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
THF CyclizationH2_2SO4_4, 80°C, 12 h65%
Aryl CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF72%
Reductive AminationNaBH4_4, MeOH, 0°C → RT58%

Challenges in Stereocontrol

Achieving the (2S,4R) configuration requires chiral catalysts or resolution techniques:

  • Asymmetric Catalysis: Use of Evans’ oxazaborolidine catalysts for enantioselective cyclization.

  • Chromatographic Resolution: Chiral stationary phases (e.g., cellulose derivatives) to separate diastereomers.

Research Findings and Mechanistic Insights

Reactivity Studies

  • Nucleophilic Substitution: The amine group undergoes acylation or sulfonation under mild conditions.

  • Oxidation: THF ring oxidation with mCPBA yields a γ-lactone derivative, useful in natural product synthesis.

Future Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and plasma half-life in rodent models.

  • Target Identification: Use CRISPR-Cas9 screens to identify protein interactomes.

  • Scale-Up Synthesis: Develop continuous-flow methods to improve yield and stereopurity.

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